Anthracen-1-ylmethanol
Description
Anthracen-1-ylmethanol (CAS: 8029-10-5) is a polycyclic aromatic alcohol derived from anthracene, featuring a hydroxymethyl (-CH$_2$OH) substituent at the 1-position of the anthracene core. Key handling precautions include avoiding inhalation, skin/eye contact, and ensuring proper ventilation during use .
Properties
CAS No. |
154397-44-1 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
anthracen-1-ylmethanol |
InChI |
InChI=1S/C15H12O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-9,16H,10H2 |
InChI Key |
XCCCHWWMLSAIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Anthracen-1-carboxaldehyde: One common method for preparing anthracen-1-ylmethanol involves the reduction of anthracen-1-carboxaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Hydroxymethylation of Anthracene: Another approach involves the direct hydroxymethylation of anthracene using formaldehyde and a strong base like potassium hydroxide (KOH).
Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of anthracen-1-carboxaldehyde due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Anthracen-1-ylmethanol can undergo oxidation reactions to form anthracen-1-carboxaldehyde or anthracen-1-carboxylic acid.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Anthracen-1-carboxaldehyde, anthracen-1-carboxylic acid.
Reduction: Anthracen-1-ylmethane.
Substitution: Various esters and ethers.
Scientific Research Applications
Chemistry: Anthracen-1-ylmethanol is used as a building block in organic synthesis, particularly in the preparation of anthracene-based derivatives. Its unique structure allows for the development of compounds with specific photophysical properties .
Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer activities. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery .
Medicine: this compound and its derivatives are investigated for their potential therapeutic applications, including their use as fluorescent probes for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials. Its photophysical properties make it suitable for these high-tech applications .
Mechanism of Action
The mechanism of action of anthracen-1-ylmethanol is primarily related to its ability to undergo photochemical reactions. Upon exposure to light, the compound can absorb photons and transition to an excited state. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds share structural similarities with Anthracen-1-ylmethanol but differ in aromatic systems or substituents:
Key Observations :
- Aromatic Systems: this compound and 1-(9-Anthryl)ethanol share the anthracene core, while Naphthalen-1-ylmethanol has a smaller naphthalene system. The extended conjugation in anthracene derivatives enhances UV absorption and stability compared to naphthalene analogs .
- The naphthalenylmethyl group in 9-(1-Naphthalenylmethyl)anthracene creates a bulkier structure, likely reducing solubility in polar solvents .
Physical and Chemical Properties
However, inferences can be made based on structural analogs:
- Naphthalen-1-ylmethanol: Crystallographic studies reveal a planar naphthalene core with a hydroxymethyl group adopting specific dihedral angles relative to the aromatic plane (e.g., C7–C8–H8 bond angles ≈ 1.44–1.81 Å) . This geometry may enhance crystallinity compared to anthracene derivatives.
- 1-(9-Anthryl)ethanol: The extended ethyl chain may reduce intermolecular hydrogen bonding compared to this compound, leading to lower melting points .
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